molecular formula C21H27N3O4S B5609849 3-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]-N-(3-pyridinylmethyl)propanamide

3-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]-N-(3-pyridinylmethyl)propanamide

Cat. No. B5609849
M. Wt: 417.5 g/mol
InChI Key: CDOQBNZAAPESSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 3-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]-N-(3-pyridinylmethyl)propanamide often involves complex reactions that yield molecules with significant pharmacological activities. For example, the synthesis of N-[3-(3-(piperidinomethyl)phenoxy)propyl]butanamides, which share a similar structural motif, has been reported to show gastric acid antisecretory activity. These compounds were prepared and tested for their activity against histamine-induced gastric acid secretion, indicating the critical role of the piperidinyl group in their biological activity (I. Ueda et al., 1991).

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been extensively analyzed to understand their pharmacological effects. Crystal structure studies and density functional theory (DFT) calculations have been employed to explore the reactive sites for electrophilic and nucleophilic nature of molecules, providing insights into their chemical behavior and interactions (K. Kumara et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving the piperidinyl group and its derivatives often result in compounds with interesting chemical and pharmacological properties. For instance, the addition-rearrangement reactions of arylsulfonyl isocyanates with dihydropyrans have been studied, leading to functionalized piperidones. These reactions underscore the versatility of the piperidinyl group in synthesizing compounds with varied chemical functionalities (E. Jao et al., 1996).

Physical Properties Analysis

The physical properties of compounds containing the piperidinyl group are closely related to their chemical structure. The solubility, melting point, and other physical characteristics can influence their application in different fields. Studies on the kinetics of hydrolysis of related compounds in aqueous solutions provide valuable data on their stability and reactivity under various conditions (I. Muszalska, 2004).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of compounds similar to this compound, are crucial for their potential applications. Studies on the degradation kinetics and mechanisms of related compounds in different environments help in understanding their chemical behavior, which is essential for designing molecules with desired properties (I. Muszalska & Krzysztof Wituła, 2005).

properties

IUPAC Name

3-(2-methoxy-5-piperidin-1-ylsulfonylphenyl)-N-(pyridin-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-28-20-9-8-19(29(26,27)24-12-3-2-4-13-24)14-18(20)7-10-21(25)23-16-17-6-5-11-22-15-17/h5-6,8-9,11,14-15H,2-4,7,10,12-13,16H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOQBNZAAPESSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)CCC(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.